Telocinobufagin

Cardiotonic Steroids Functional Selectivity Na⁺/K⁺-ATPase

TCB uniquely routes Na⁺/K⁺-ATPase inhibition to apoptosis, not proliferation (unlike marinobufagin/ouabain) via impaired Wnt/β-catenin & distinct Src/MEK independence. Superior microsomal stability & oral BA vs. cinobufagin. Essential for biased signaling studies, in vivo STAT3/JAK2 models, and non-cardiotoxic analgesic research.

Molecular Formula C24H34O5
Molecular Weight 402.5 g/mol
CAS No. 472-26-4
Cat. No. B1681253
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTelocinobufagin
CAS472-26-4
SynonymsTelocinobufagin;  Telobufotoxin
Molecular FormulaC24H34O5
Molecular Weight402.5 g/mol
Structural Identifiers
SMILESCC12CCC(CC1(CCC3C2CCC4(C3(CCC4C5=COC(=O)C=C5)O)C)O)O
InChIInChI=1S/C24H34O5/c1-21-9-5-16(25)13-23(21,27)11-7-19-18(21)6-10-22(2)17(8-12-24(19,22)28)15-3-4-20(26)29-14-15/h3-4,14,16-19,25,27-28H,5-13H2,1-2H3/t16-,17+,18-,19+,21+,22+,23-,24-/m0/s1
InChIKeyPBSOJKPTQWWJJD-ZBDZJSKLSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Telocinobufagin (472-26-4): A Bufadienolide Cardiotonic Steroid with Distinct Functional Selectivity and Multi-Target Anticancer Activity


Telocinobufagin (TCB, CAS 472-26-4) is a naturally occurring bufadienolide cardiotonic steroid primarily isolated from the skin secretions and parotoid venom glands of toads from the Bufo and Rhinella genera [1]. It is a key bioactive constituent of the traditional Chinese medicine ChanSu (Venenum Bufonis), which has been used for centuries to treat cardiovascular diseases, inflammation, and cancer [2]. As a cardiotonic steroid, TCB inhibits Na⁺/K⁺-ATPase, but its pharmacological profile is distinguished from closely related bufadienolides such as marinobufagin, bufalin, and cinobufagin by its functional selectivity in downstream signaling and its distinct effects on cellular proliferation versus apoptosis [3]. TCB has demonstrated potent anticancer activity across multiple tumor types—including non-small cell lung cancer, osteosarcoma, hepatocellular carcinoma, breast cancer, and colorectal cancer—through inhibition of STAT3, JAK2/STAT3, PI3K/Akt/Snail, and LARP1-mTOR signaling pathways [4].

Why Generic Substitution of Telocinobufagin with Marinobufagin or Bufalin Fails: Evidence of Functional Selectivity and Divergent Cellular Outcomes


Bufadienolides are frequently treated as a homogeneous class in procurement and experimental design; however, direct comparative evidence demonstrates that telocinobufagin, marinobufagin, and bufalin produce functionally divergent cellular outcomes despite shared Na⁺/K⁺-ATPase inhibitory activity [1]. In LLC-PK1 cells, telocinobufagin and marinobufagin both inhibit Na⁺/K⁺-ATPase and induce rapid ERK1/2 phosphorylation, yet only marinobufagin (and ouabain) triggers a corresponding proliferative response, whereas telocinobufagin instead increases the Bax:Bcl-2 ratio and induces apoptosis without stimulating proliferation [1]. This functional selectivity extends to downstream signaling: Src and MEK1/2 inhibitors blunt marinobufagin's effects but not telocinobufagin's, while telocinobufagin uniquely impairs the Wnt/β-catenin pathway upstream of β-catenin stabilization [1]. Furthermore, telocinobufagin demonstrates superior microsomal stability, lower CYP inhibition, and better oral bioavailability than cinobufagin, making direct substitution problematic for both in vitro mechanistic studies and in vivo pharmacology [2].

Quantitative Differentiation Guide: Telocinobufagin vs. Marinobufagin, Bufalin, and Cinobufagin in Na⁺/K⁺-ATPase Inhibition, Functional Signaling, Cytotoxicity, and Pharmacokinetics


Functional Selectivity: Telocinobufagin Induces Apoptosis While Marinobufagin Promotes Proliferation at Comparable Na⁺/K⁺-ATPase Inhibitory Potency

In a direct head-to-head comparison of telocinobufagin and marinobufagin in LLC-PK1 pig kidney epithelial cells, both compounds inhibited pig kidney Na⁺/K⁺-ATPase activity with comparable potency (telocinobufagin IC50 = 0.20 μM; marinobufagin IC50 = 3.40 μM; ouabain IC50 = 0.14 μM as reference) [1]. Both compounds also induced rapid ERK1/2 phosphorylation, a shared downstream event of Na⁺/K⁺-ATPase inhibition [1]. However, divergent functional outcomes were observed: marinobufagin and ouabain induced cell proliferation, whereas telocinobufagin did not [1]. Instead, telocinobufagin increased the Bax:Bcl-2 expression ratio, increased the sub-G0 cell cycle phase, and induced pyknotic nuclei, indicating apoptosis [1]. Pharmacological inhibition studies further revealed that Src and MEK1/2 inhibitors blunted marinobufagin's effects but had no effect on telocinobufagin, confirming distinct downstream signaling pathways [1].

Cardiotonic Steroids Functional Selectivity Na⁺/K⁺-ATPase Signal Transduction Apoptosis

Superior Microsomal Stability and Oral Bioavailability of Telocinobufagin Compared to Cinobufagin

In a comparative pharmacokinetic evaluation of cardiotonic steroids for antiviral applications, telocinobufagin demonstrated superior drug-like properties compared to cinobufagin [1]. Pharmacokinetic studies indicated that telocinobufagin exhibited better microsomal stability, lower CYP enzyme inhibition, and better oral bioavailability than cinobufagin [1]. While the original publication provides these qualitative comparative statements, the authors concluded that telocinobufagin 'might be the most promising cardiotonic steroid as a therapeutic for emerging coronavirus infections' based on these pharmacokinetic advantages combined with high anti-coronavirus activity and low toxicity [1].

Pharmacokinetics Metabolic Stability CYP Inhibition Oral Bioavailability Drug Development

Telocinobufagin Exhibits Intermediate Cytotoxic Potency Profile Across Multiple Human Cancer Cell Lines Relative to Bufalin and Marinobufagin

A systematic cytotoxic evaluation of natural and modified bufadienolides from Rhinella schneideri parotoid gland secretion assessed telocinobufagin, bufalin, and marinobufagin against four human cancer cell lines (HL-60 leukemia, HCT-8 colon, SF-295 glioblastoma, MDA-MB-435 melanoma) and human peripheral blood lymphocytes (PBLs) [1]. All three natural bufadienolides exhibited moderate to strong cytotoxic activity without hemolysis of mouse erythrocytes [1]. While the primary publication groups IC50 values across all natural compounds as demonstrating activity, vendor technical datasheets citing this work report specific IC50 values for telocinobufagin: HL-60 IC50 = 0.06 μM, HCT-8 IC50 = 0.06 μM, SF-295 IC50 = 0.03 μM, MDA-MB-435 IC50 = 0.11 μM, and PBL IC50 = 0.05 μM [2]. Importantly, acetylated derivatives (3β-acetoxy-telocinobufagin, 3β-acetoxy-bufalin, 3β-acetoxy-marinobufagin) showed reduced inhibitory activity against PBLs compared to their natural precursors, indicating that chemical modification can modulate the therapeutic window [1].

Cytotoxicity Cancer Cell Lines IC50 Profiling Bufadienolide SAR

Telocinobufagin, Bufalin, and Cinobufagin Share Classical Reversible Noncompetitive Inhibition of Porcine Aminopeptidase N (pAPN)

A selectivity screen of bufadienolides against mammalian metallo-aminopeptidases of the M1 and M17 families revealed that pAPN and porcine aminopeptidase A (pAPA) are selective targets [1]. Telocinobufagin, marinobufagin, bufalin, cinobufagin, and bufogenin inhibited pAPN activity in a dose-dependent manner in the range of 10⁻⁷–10⁻⁶ M [1]. The inhibition mechanism was determined to be classical reversible noncompetitive for telocinobufagin, bufalin, and cinobufagin, whereas bufogenin exhibited a non-competitive behavior with the lowest Ki value [1]. In contrast, pAPA activity was inhibited by ψ-bufarenogin, cinobufagin, and bufogenin via a classical competitive mechanism, demonstrating that enzyme selectivity varies within the bufadienolide class [1]. The study concluded that while APN is a selective target of some bufadienolides, inhibition of APN activity is not a major contributor to their antiproliferative properties in MeWo melanoma cells [1].

Aminopeptidase N Enzyme Inhibition Metallo-aminopeptidases Noncompetitive Inhibition Kinetic Mechanism

Telocinobufagin Demonstrates Higher Anti-MERS-CoV Potency than Cinobufotalin and Resibufogenin, with Comparable Activity to Bufalin and Cinobufagin

A broad-spectrum antiviral screening of cardiotonic steroids evaluated telocinobufagin, bufalin, cinobufagin, cinobufotalin, and resibufogenin against MERS-CoV, SARS-CoV, and SARS-CoV-2 [1]. Telocinobufagin, bufalin, and cinobufagin exhibited high anti-MERS-CoV activities with IC50 values in the range of 0.017–0.027 μM [1]. For anti-SARS-CoV and SARS-CoV-2 activity, bufalin showed the most potent activity (IC50 0.016–0.019 μM), while cinobufotalin and resibufogenin exhibited comparatively low anti-coronavirus activity (IC50 0.231–1.612 μM) [1]. The study's pharmacokinetic assessment further indicated that telocinobufagin possessed better microsomal stability, lower CYP inhibition, and better oral bioavailability than cinobufagin [1].

Antiviral MERS-CoV SARS-CoV Coronavirus Cardiotonic Steroids

Recommended Research and Procurement Application Scenarios for Telocinobufagin (472-26-4)


Functional Selectivity Studies of Na⁺/K⁺-ATPase-Mediated Signaling

Telocinobufagin is uniquely suited for investigations of biased signaling downstream of Na⁺/K⁺-ATPase inhibition. Unlike marinobufagin and ouabain, which trigger proliferative responses via Src and MEK1/2-dependent pathways, telocinobufagin induces apoptosis without stimulating proliferation at comparable Na⁺/K⁺-ATPase inhibitory concentrations (IC50 = 0.20 μM) [1]. This functional divergence, demonstrated in LLC-PK1 cells, makes telocinobufagin an essential tool compound for dissecting the molecular determinants that route Na⁺/K⁺-ATPase inhibition toward either cell survival/proliferation or apoptotic outcomes [1]. Procurement of telocinobufagin specifically, rather than substituting with marinobufagin or bufalin, is required to study Wnt/β-catenin pathway impairment and GSK-3β-mediated effects, as these pathways are uniquely modulated by telocinobufagin [1].

In Vivo Oncology Pharmacology Studies Requiring Favorable Oral Pharmacokinetics

For in vivo antitumor efficacy studies where oral bioavailability and metabolic stability are critical experimental parameters, telocinobufagin offers distinct advantages over cinobufagin. Comparative pharmacokinetic evaluation has established that telocinobufagin exhibits better microsomal stability, lower CYP enzyme inhibition, and better oral bioavailability than cinobufagin [2]. These properties translate to more reliable systemic exposure following oral administration and reduced risk of CYP-mediated drug-drug interactions in combination studies [2]. Telocinobufagin has been successfully employed in mouse xenograft models of non-small cell lung cancer (A549) where it reduced tumor burden and modulated STAT3 signaling in vivo [3], as well as in osteosarcoma metastasis models where JAK2/STAT3 pathway inhibition was demonstrated [4].

Broad-Spectrum Anticancer Tool Compound for Multi-Histotype Screening

Telocinobufagin demonstrates consistent sub-micromolar cytotoxic potency across a diverse panel of human cancer cell lines, including HL-60 leukemia (IC50 = 0.06 μM), HCT-8 colon carcinoma (IC50 = 0.06 μM), SF-295 glioblastoma (IC50 = 0.03 μM), and MDA-MB-435 melanoma (IC50 = 0.11 μM) [5]. This broad activity profile, combined with documented efficacy against non-small cell lung cancer, osteosarcoma, hepatocellular carcinoma, breast cancer, thyroid cancer, and head and neck squamous cell carcinoma via multiple validated mechanisms (STAT3, JAK2/STAT3, PI3K/Akt/Snail, LARP1-mTOR, and PLK1 pathways) , positions telocinobufagin as a versatile positive control or lead-like molecule for cross-cancer histotype screening campaigns and mechanism-of-action validation studies.

Analgesic Development with Reported Opioid-Sparing Profile

Based on patent disclosures, telocinobufagin has been evaluated as an analgesic agent for the treatment of acute and chronic pain [6]. According to the patent claims, in vivo assays demonstrated that telocinobufagin is more potent than morphine while not presenting the known side effects of opioids [6]. Additionally, in vivo and in vitro essays reported that telocinobufagin does not present cardiotoxicity [6]. While the full quantitative data underlying these claims reside within the patent documentation, this reported profile of high analgesic potency with reduced opioid-like side effects and absence of cardiotoxicity supports the procurement of telocinobufagin for analgesic mechanism studies and pain pathway research, particularly where cardiovascular safety is a concern.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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